molecular formula C12H16O3 B186330 4-Hexanoylresorcinol CAS No. 3144-54-5

4-Hexanoylresorcinol

Cat. No. B186330
CAS RN: 3144-54-5
M. Wt: 208.25 g/mol
InChI Key: SKUFHZAEFGZSQK-UHFFFAOYSA-N
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Description

4-Hexanoylresorcinol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is also known by its synonyms 2′,4′-Dihydroxyhexanophenone .


Synthesis Analysis

4-Hexanoylresorcinol is obtained by the reaction of resorcinol and hexanoic acid . The process involves adding half the amount of acid into a dissolving pot, adding anhydrous zinc chloride under stirring, heating and stirring to completely dissolve the mixture at about 120 ℃. The remaining acid is put into a condensation pot, resorcinol is added, stirred to heat up and dissolve, the above zinc chloride-acid solution is added dropwise at about 120 ℃, the pressure is reduced to 93.3kPa, the temperature is kept for 3 hours, and the water generated by the reaction is steamed out at the same time .


Molecular Structure Analysis

The linear formula of 4-Hexanoylresorcinol is CH3(CH2)4COC6H3(OH)2 . The SMILES string representation is CCCCCC(=O)c1ccc(O)cc1O .


Physical And Chemical Properties Analysis

4-Hexanoylresorcinol has a melting point of 53-56 °C and a boiling point of 217 °C/14 mmHg .

Scientific Research Applications

Specific Scientific Field

Food Science

Summary of the Application

4-Hexanoylresorcinol (4-HR) is used as a food additive, specifically as an antioxidant . It is recognized as toxicologically acceptable for the prevention of melanosis in shrimps, provided that residues in crustacean meat do not exceed 2 mg/kg .

Results or Outcomes

The Panel on Additives and Nutrient Sources added to Food (ANS) concluded that 4-HR was toxicologically acceptable for prevention of melanosis in shrimps and related crustaceans provided that residues in crustacean meat do not exceed 2 mg/kg . Any increase in the permitted use would require additional reproductive toxicity studies .

Topical Applications in Skin Care

Specific Scientific Field

Dermatology

Summary of the Application

4-Hexanoylresorcinol (HR) is used in skin care formulations for its depigmenting efficiency . It is intercalated into a zinc aluminium layered double hydroxide (ZnAl-LDH) by a co-precipitation method and used as a controlled release ingredient .

Methods of Application

The hydrophobic even skin tone active, 4-hexylresorcinol (HR), was intercalated into a zinc aluminium layered double hydroxide (ZnAl-LDH) by a co-precipitation method and used as a controlled release ingredient in skin care formulation .

Results or Outcomes

The LDH–HR nanohybrid significantly minimized the melanogenesis in primary human melanocytes, resulting in overall improvements in even skin tone . The nanohybrid showed impressive results after 14 days of topical applications .

Anticancer Effects

Specific Scientific Field

Oncology

Summary of the Application

4-Hexanoylresorcinol (4HR) has been studied for its potential anticancer effects . It has been found to inhibit NF-κB and extend the survival rate in mice with cancer .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

In mice with cancer, 4-hexylresorcinol inhibited NF-κB and extended their survival rate .

Wound Healing

Specific Scientific Field

Dermatology

Summary of the Application

4-Hexanoylresorcinol (4HR) has been applied in wound healing . It increases cellular differentiation and angiogenesis, which are crucial processes in wound healing .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

4HR increases cellular differentiation and angiogenesis, contributing to the wound healing process .

Anti-Aging and Skin Tone Improvement

Specific Scientific Field

Dermatology

Summary of the Application

4-Hexanoylresorcinol (4HR) has been used in combination with niacinamide for anti-aging and skin tone improvement . This combination has been shown to boost anti-melanogenic efficacy .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The combination of 4HR and niacinamide showed significantly improved efficacy over niacinamide alone on hyperpigmentation spots as measured by L*, the visual appearance of fine lines and wrinkles in crow’s feet and perioral area, and skin firmness, with no product-related adverse events .

Antiseptic and Anesthetic

Specific Scientific Field

Pharmacology

Summary of the Application

4-Hexanoylresorcinol (4HR) is reported to have anesthetic, antiseptic, and anthelminitic properties . It can be used topically, e.g., on small skin infections or as an ingredient in a consumable carrier, e.g., throat lozenges .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

As a throat lozenge, 4HR manifests both antiseptic and local anesthetic effects: its antiseptic action killing the bacteria that may be associated with a sore throat, while its anesthetic action helps relieve the pain associated therewith .

Safety And Hazards

4-Hexanoylresorcinol is considered harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFHZAEFGZSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871883
Record name 1-(2,4-Dihydroxyphenyl)hexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexanoylresorcinol

CAS RN

3144-54-5
Record name 4-Caproylresorcinol
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URL https://commonchemistry.cas.org/detail?cas_rn=3144-54-5
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Record name 4-Hexanoylresorcinol
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Record name 3144-54-5
Source DTP/NCI
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Record name 1-(2,4-Dihydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-dihydroxyhexanophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596
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Record name 4-HEXANOYLRESORCINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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